REACTION_CXSMILES
|
[CH2:1]1[C@H:9]([OH:10])[C@H:8]2[N:3]([CH2:4][C@H:5]([OH:13])[C@@H:6]([OH:12])[C@@H:7]2[OH:11])[CH2:2]1.[C:14](Cl)(=[O:18])[CH2:15][CH2:16][CH3:17].O.C(Cl)Cl>N1C=CC=CC=1.C(Cl)(Cl)Cl.CO>[C:14]([O:13][CH:5]1[CH:6]([OH:12])[CH:7]([OH:11])[CH:8]2[N:3]([CH2:2][CH2:1][CH:9]2[OH:10])[CH2:4]1)(=[O:18])[CH2:15][CH2:16][CH3:17]
|
Name
|
castanospermine
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After partitioning
|
Type
|
CONCENTRATION
|
Details
|
the aqueous phase was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide an oily residue which
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OC1CN2CCC(C2C(C1O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[C@H:9]([OH:10])[C@H:8]2[N:3]([CH2:4][C@H:5]([OH:13])[C@@H:6]([OH:12])[C@@H:7]2[OH:11])[CH2:2]1.[C:14](Cl)(=[O:18])[CH2:15][CH2:16][CH3:17].O.C(Cl)Cl>N1C=CC=CC=1.C(Cl)(Cl)Cl.CO>[C:14]([O:13][CH:5]1[CH:6]([OH:12])[CH:7]([OH:11])[CH:8]2[N:3]([CH2:2][CH2:1][CH:9]2[OH:10])[CH2:4]1)(=[O:18])[CH2:15][CH2:16][CH3:17]
|
Name
|
castanospermine
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After partitioning
|
Type
|
CONCENTRATION
|
Details
|
the aqueous phase was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide an oily residue which
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OC1CN2CCC(C2C(C1O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |